N-(4-aminobutyl)-4-iodobenzamide
CAS No.: 430428-39-0
Cat. No.: VC2704613
Molecular Formula: C11H15IN2O
Molecular Weight: 318.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 430428-39-0 |
|---|---|
| Molecular Formula | C11H15IN2O |
| Molecular Weight | 318.15 g/mol |
| IUPAC Name | N-(4-aminobutyl)-4-iodobenzamide |
| Standard InChI | InChI=1S/C11H15IN2O/c12-10-5-3-9(4-6-10)11(15)14-8-2-1-7-13/h3-6H,1-2,7-8,13H2,(H,14,15) |
| Standard InChI Key | UDEZEXNHVWWIOH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)NCCCCN)I |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NCCCCN)I |
Introduction
Applications in Radiopharmaceutical Research
One of the most promising applications for N-(4-aminobutyl)-4-iodobenzamide may be in radiopharmaceutical development, particularly for imaging applications.
Structure Modifications for Enhanced Properties
For N-(4-aminobutyl)-4-iodobenzamide, the longer aminoalkyl chain might influence tissue distribution and target binding compared to its shorter-chain counterparts. Researchers investigating the related compound [¹²⁵I]N-(2-aminoethyl)-4-iodobenzamide have suggested that coupling with lipophilic radicals could enhance blood-brain barrier penetration . Similar strategies might be applicable to N-(4-aminobutyl)-4-iodobenzamide for targeting specific tissues or crossing biological barriers.
Comparative Analysis with Related Compounds
Structure-Activity Relationship
Table 1: Comparison of N-(4-aminobutyl)-4-iodobenzamide with Related Compounds
The structural differences between these compounds, particularly the length of the aminoalkyl chain and the nature of substituents on the benzene ring, likely influence their pharmacological profiles and potential applications.
Functional Group Influence on Activity
The presence of specific functional groups in N-(4-aminobutyl)-4-iodobenzamide and related compounds significantly impacts their biological activity:
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The iodine atom: Contributes to potential radiopharmaceutical applications and may influence receptor binding
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The amide linkage: Provides hydrogen bonding capabilities important for biological recognition
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The aminoalkyl chain: Affects the compound's flexibility, lipophilicity, and ability to interact with binding pockets of target proteins
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The chain length (four carbons in this case): May confer specific spatial properties that influence binding selectivity
Current Research Status and Future Directions
Knowledge Gaps and Research Opportunities
Several areas warrant further investigation:
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Comprehensive structure-activity relationship studies comparing N-(4-aminobutyl)-4-iodobenzamide with related compounds of varying aminoalkyl chain lengths
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Evaluation of the compound's potential as a selective enzyme inhibitor
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Assessment of antiviral activity, particularly against filoviruses
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Development and evaluation of radiolabeled derivatives for imaging applications
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Exploration of the compound as a building block for more complex bioactive molecules
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